molecular formula C13H19BrO B8417219 Benzene, 1-(6-bromohexyl)-4-methoxy- CAS No. 23464-45-1

Benzene, 1-(6-bromohexyl)-4-methoxy-

Cat. No. B8417219
CAS RN: 23464-45-1
M. Wt: 271.19 g/mol
InChI Key: OCSZBAHPQSTCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-(6-bromohexyl)-4-methoxy- is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.19 g/mol. The purity is usually 95%.
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properties

CAS RN

23464-45-1

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-(6-bromohexyl)-4-methoxybenzene

InChI

InChI=1S/C13H19BrO/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10H,2-6,11H2,1H3

InChI Key

OCSZBAHPQSTCNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-bromohexanoyl chloride (50 g, 0.2 mol) in dry dichloromethane (40 ml) was added dropwise over 5 minutes to a suspension of aluminium chloride (31 g, 0.2 mol) in dry dichloromethane (100 ml), keeping the temperature between 20-23° C. The mixture was stirred for 30 minutes at room temperature to give a yellow solution. Anisole (23 g, 0.2 mol) in dry dichloromethane (30 ml) was added and stirred for 20 hours at room temperature. Triethylsilane (59.9 g, 0.515 mol) was added over 10 minutes, maintaining the temperature between 25° C.-35° C. The solution was stirred for 60 minutes at room temperature and poured onto ice/water (200 g). The organic layer was washed with brine and water until the pH of the solution was neutral. Drying (MgSO4) and evaporation under reduced pressure gave a yellow oil which was distilled under reduced pressure at 90-110° C./0.5 mbar. Produce containing fractions were combined and purified by flash chromatography on silica gel using hexane as eluant to give a colourless oil (18.33 g, 33%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
59.9 g
Type
reactant
Reaction Step Three
Name
Yield
33%

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